molecular formula C11H17BO2 B067400 (3-(tert-Butyl)-5-methylphenyl)boronic acid CAS No. 193905-93-0

(3-(tert-Butyl)-5-methylphenyl)boronic acid

Cat. No.: B067400
CAS No.: 193905-93-0
M. Wt: 192.06 g/mol
InChI Key: XWWPIVKWAIMBMU-UHFFFAOYSA-N
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Description

(3-Tert-butyl-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO2. It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

(3-Tert-butyl-5-methylphenyl)boronic acid is an organoboron compound that primarily targets unsaturated bonds in organic compounds . It is often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This involves the removal of the boron moiety from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The protodeboronation of (3-Tert-butyl-5-methylphenyl)boronic acid affects various biochemical pathways. It is used in the synthesis of diverse pharmaceutical substances, particularly in cancer treatment drugs . The compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These features suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of (3-Tert-butyl-5-methylphenyl)boronic acid is the formation of new carbon-carbon bonds. This is a valuable transformation in organic synthesis, enabling the creation of complex molecules from simpler precursors . The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of (3-Tert-butyl-5-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by exposure to air and moisture . Furthermore, the efficiency of the protodeboronation reaction can be influenced by the presence of certain catalysts .

Biochemical Analysis

Biochemical Properties

(3-Tert-butyl-5-methylphenyl)boronic acid is known to play a role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process

Molecular Mechanism

The molecular mechanism of action of (3-Tert-butyl-5-methylphenyl)boronic acid is primarily understood in the context of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Tert-butyl-5-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 3-tert-butyl-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: In an industrial setting, the production of boronic acids often involves large-scale hydroboration processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for the commercial production of (3-Tert-butyl-5-methylphenyl)boronic acid .

Chemical Reactions Analysis

Types of Reactions: (3-Tert-butyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids: For protodeboronation reactions.

Major Products:

Comparison with Similar Compounds

  • (3-Methylphenyl)boronic acid
  • 4-tert-Butylphenylboronic acid
  • Phenylboronic acid

Comparison: (3-Tert-butyl-5-methylphenyl)boronic acid is unique due to the presence of both tert-butyl and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to simpler boronic acids like phenylboronic acid, (3-Tert-butyl-5-methylphenyl)boronic acid offers enhanced steric and electronic properties, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

(3-tert-butyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPIVKWAIMBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378358
Record name (3-tert-Butyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193905-93-0
Record name (3-tert-Butyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butyl)-5-methylbenzeneboronic acid
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